molecular formula C13H19N3O3S B2774302 4-benzoyl-N,N-dimethylpiperazine-1-sulfonamide CAS No. 701219-50-3

4-benzoyl-N,N-dimethylpiperazine-1-sulfonamide

Cat. No.: B2774302
CAS No.: 701219-50-3
M. Wt: 297.37
InChI Key: OHPWSVGEFNAHAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Piperazine Sulfonamide Frameworks

The piperazine sulfonamide architecture originated from systematic modifications of early antiviral agents such as MK-8718 and PL-100. X-ray crystallographic studies revealed that replacing morpholine oxygen with sulfonamide groups enhanced protease binding by displacing interfacial water molecules, increasing HIV-1 protease inhibition by 60-fold. This breakthrough catalyzed the development of hybrid structures combining piperazine’s conformational flexibility with sulfonamide’s hydrogen-bonding capacity. By 2014, over 120 piperazine sulfonamide derivatives had entered preclinical evaluation, demonstrating applications spanning serotonin receptor modulation to antitumor activity.

The introduction of N,N-dimethyl groups marked a critical advancement, addressing metabolic instability observed in first-generation analogs. Comparative studies showed dimethyl substitution reduced hepatic microsomal clearance by 40-60% in rodent models while maintaining target engagement. This innovation directly informed the design of this compound, which incorporates steric protection against oxidative metabolism.

Research Significance of this compound

This compound addresses three key challenges in CNS drug development: blood-brain barrier permeability, target selectivity, and metabolic stability. Molecular dynamics simulations predict a polar surface area of 85 Ų and 3 hydrogen bond donors, parameters compatible with CNS penetration. In vitro assays demonstrate 5-HT7 receptor binding (Ki = 12 nM) with 30-fold selectivity over 5-HT1A receptors, surpassing earlier arylpiperazine derivatives.

The benzoyl moiety introduces π-π stacking capabilities absent in simpler analogs. Crystallographic data from related compounds show the benzoyl carbonyl oxygen forms a 2.9 Å hydrogen bond with Asp113 in HIV-1 protease, while the aromatic ring engages Tyr181 via van der Waals interactions. These features enable dual-mode binding unavailable to non-aromatic piperazine derivatives.

Structural Foundation and Pharmacophore Elements

The molecule’s architecture comprises three pharmacophoric regions:

Table 1: Key Structural Components and Their Roles

Component Structural Role Pharmacological Impact
N,N-dimethylpiperazine Conformational restriction Enhances metabolic stability
Sulfonamide (-SO₂NMe₂) Hydrogen bond acceptor/donor Mediates flap residue interactions
Benzoyl carbonyl Dipole interaction site Stabilizes target binding
Aromatic ring Hydrophobic surface complementarity Improves target selectivity

Quantum mechanical calculations reveal the dimethyl groups induce a 15° twist in the piperazine chair conformation, pre-organizing the molecule for target binding. This pre-organization reduces entropic penalty upon receptor engagement, explaining the 8-fold binding affinity increase over non-methylated analogs.

Current Research Landscape and Knowledge Gaps

Recent investigations focus on three primary areas:

  • Enantiomeric Control : The compound’s single stereocenter at C2 influences target selectivity. (S)-enantiomers show 5-HT7 receptor affinity 20-fold higher than (R)-forms, yet synthetic routes for stereocontrolled synthesis remain underdeveloped.
  • Bicyclic Derivatives : Molecular modeling suggests cyclizing the piperazine sulfonamide core could enhance rigidity. Preliminary data indicate a three-carbon bridge increases protease inhibition (IC50 = 8 nM) but reduces solubility 3-fold.
  • Polypharmacology Applications : Hybrid structures combining the benzoylpiperazine scaffold with kinase inhibitor motifs show promise in glioblastoma models, though structure-activity relationships require clarification.

Properties

IUPAC Name

4-benzoyl-N,N-dimethylpiperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-14(2)20(18,19)16-10-8-15(9-11-16)13(17)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPWSVGEFNAHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N,N-dimethylpiperazine-1-sulfonamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization results in the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization and deprotection reactions, optimized for yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group undergoes nucleophilic substitution under acidic or basic conditions. Key reactions include:

  • Aminolysis : Reacts with primary or secondary amines (e.g., morpholine, piperidine) in dichloromethane or THF at 20–25°C to form substituted sulfonamides.

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of triethylamine yields N-alkylated derivatives .

Table 1: Nucleophilic Substitution Conditions and Products

ReagentSolventTemperatureProductYield (%)Source
MorpholineDichloromethane25°CMorpholine-substituted sulfonamide78
Methyl iodideTHF0°C → RTN-Methylated sulfonamide85
BenzylamineDMF60°CBenzylamine-substituted derivative67

Acylation and Sulfonylation

The dimethylpiperazine nitrogen participates in acylation reactions:

  • Benzoylation : Reacts with benzoyl chloride in dichloromethane using 4-dimethylaminopyridine (DMAP) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form bis-benzoylated products .

  • Sulfonylation : Generates sulfonic acid esters when treated with arylsulfonyl chlorides (e.g., p-toluenesulfonyl chloride) under anhydrous conditions .

Reduction

  • Sulfonamide Reduction : Lithium aluminum hydride (LiAlH₄) in THF reduces the sulfonamide to a thioether at 0°C, achieving 70% conversion .

  • Benzoyl Group Reduction : Catalytic hydrogenation with Pd/C in ethanol converts the benzoyl group to a benzyl alcohol derivative .

Oxidation

  • Sulfoxide Formation : Hydrogen peroxide in acetic acid oxidizes the sulfonamide sulfur to sulfoxide (50% yield).

Coupling Reactions

The compound serves as a precursor in cross-coupling reactions:

  • Buchwald–Hartwig Amination : Reacts with aryl halides (e.g., 4-bromotoluene) using Pd(OAc)₂/Xantphos to form arylpiperazine derivatives (65–80% yields) .

  • Suzuki–Miyaura Coupling : Boronic acids couple at the benzoyl ring under Pd(PPh₃)₄ catalysis .

Acid/Base-Mediated Reactions

  • Deprotection : Trifluoroacetic acid (TFA) in dichloromethane cleaves tert-butoxycarbonyl (Boc) groups from intermediates during multistep syntheses .

  • Salt Formation : Reacts with HCl in diethyl ether to form a water-soluble hydrochloride salt (mp 132–135°C).

Biological Interactions

  • Enzyme Inhibition : Competes with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthase (DHPS), disrupting folate synthesis in bacteria (IC₅₀ = 1.2 µM).

  • Cytotoxicity : Induces apoptosis in cancer cell lines (HeLa, IC₅₀ = 8.7 µM) via ROS-mediated pathways .

Thermal and Stability Studies

  • Thermolysis : Decomposes above 220°C, releasing SO₂ and dimethylamine (TGA data).

  • Hydrolytic Stability : Stable in pH 4–9 buffers for 24 hours; degrades rapidly under strongly acidic (pH < 2) or basic (pH > 12) conditions.

Key Research Findings

  • Antimicrobial Activity : Derivatives show broad-spectrum activity against Gram-positive bacteria (MIC = 2–4 µg/mL) .

  • Structure–Activity Relationship (SAR) :

    • N-Methylation enhances metabolic stability but reduces solubility.

    • Electron-withdrawing groups on the benzoyl ring improve enzyme affinity .

Scientific Research Applications

Chemical Synthesis

Intermediate in Synthesis
4-benzoyl-N,N-dimethylpiperazine-1-sulfonamide serves as an important intermediate in the synthesis of more complex molecules. It can be utilized in the development of various chemical products, including pharmaceuticals and agrochemicals. The compound's structure allows for modifications that can lead to derivatives with enhanced properties or activities.

Biological Activities

Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that compounds with similar structures can inhibit the growth of various pathogens and cancer cells, suggesting that this compound may also possess such properties.

Mechanism of Action
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, including enzymes and receptors. This modulation can lead to significant biological outcomes, such as the inhibition of viral replication or cancer cell proliferation.

Medicinal Applications

Therapeutic Potential
The compound is being explored for its therapeutic applications, particularly in drug development. Its structural features make it a candidate for further optimization to enhance efficacy against diseases such as HIV. For instance, related compounds have been studied as non-nucleoside reverse transcriptase inhibitors (NNRTIs), showing promising results against HIV strains .

Table 1: Summary of Research Findings on this compound

Study ReferenceFocus AreaKey Findings
Anti-HIV ActivityIdentified as a potent NNRTI with nanomolar activity against HIV-1.
Structural ModificationsModifications led to compounds with improved activity against mutant HIV strains.
Analgesic EffectsDemonstrated significant analgesic effects in murine models of pain.

Industrial Applications

In addition to its biological significance, this compound is also utilized in industrial applications for the production of various chemical products. Its role as a building block in synthetic chemistry highlights its versatility and importance in developing new materials and chemicals.

Mechanism of Action

The mechanism of action of 4-benzoyl-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    4-benzylpiperidine: A compound with similar structural features but different biological activities.

    N-benzoyl-4-(N-itaconimido)benzhydrazide: Another compound with a benzoyl group and sulfonamide functionality.

Uniqueness

4-benzoyl-N,N-dimethylpiperazine-1-sulfonamide is unique due to its specific combination of a benzoyl group, dimethylpiperazine ring, and sulfonamide functionality. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Biological Activity

4-benzoyl-N,N-dimethylpiperazine-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of sulfonamides, characterized by the presence of a sulfonyl group attached to a piperazine ring. Its structural formula is as follows:

C13H16N2O2S\text{C}_{13}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

This structure facilitates interactions with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular receptors. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to competitively inhibit dihydropteroate synthase (DHPS), which is crucial in bacterial folate synthesis. This inhibition disrupts DNA replication and bacterial growth, leading to its antimicrobial effects .

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit broad-spectrum antimicrobial properties. In vitro studies have shown that this compound demonstrates significant antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The compound's minimum inhibitory concentration (MIC) values are comparable to those of established antibiotics .

Table 1: Antibacterial Activity of this compound

PathogenMIC (µg/mL)
Escherichia coli8
Staphylococcus aureus16
Pseudomonas aeruginosa32

Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties. It has been evaluated for its cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspase pathways and inhibits cell proliferation by interfering with cell cycle progression .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)5.2
A549 (Lung Cancer)3.8
HeLa (Cervical Cancer)4.5

Case Studies

Several case studies have highlighted the potential of this compound in clinical applications:

  • Antibacterial Efficacy : A study conducted by researchers evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated groups compared to controls, suggesting its potential as an alternative therapeutic agent .
  • Cancer Treatment : In another study, the compound was tested in combination with conventional chemotherapeutics on cancer cell lines. The combination therapy exhibited enhanced cytotoxicity compared to monotherapy, indicating a synergistic effect that could improve treatment outcomes .

Q & A

Q. What are the key considerations for synthesizing 4-benzoyl-N,N-dimethylpiperazine-1-sulfonamide, and how can purity be ensured?

The synthesis typically involves multi-step reactions, starting with the formation of the piperazine core followed by sulfonylation and benzoylation. Key steps include:

  • Piperazine ring formation : Reacting ethylenediamine derivatives with dihaloalkanes under basic conditions to construct the core structure .
  • Sulfonylation : Introducing the sulfonamide group via reaction with sulfonyl chlorides in aprotic solvents (e.g., dichloromethane) at 0–5°C to minimize side reactions .
  • Benzoylation : Coupling the intermediate with benzoyl chloride using catalysts like triethylamine or DMAP in anhydrous conditions .
    Purity control : Employ column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) and recrystallization (ethanol/water). Validate purity using HPLC (>95%) and TGA/DSC to confirm thermal stability and crystallinity .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the dimethylamino group appears as a singlet at δ 2.2–2.4 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 351.18) .
  • X-Ray Powder Diffraction (XRPD) : Identifies crystalline polymorphs by comparing experimental patterns to simulated data .
  • Thermogravimetric Analysis (TGA) : Assesses decomposition profiles (e.g., 5% weight loss at 220°C indicates thermal stability) .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Enzyme Inhibition : Measure IC₅₀ values using fluorogenic substrates (e.g., acetylcholinesterase inhibition assays at pH 7.4, 37°C) .
  • Receptor Binding : Radioligand displacement assays (e.g., competition with [³H]spiperone for dopamine D₂/D₃ receptors) .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., IC₅₀ < 10 µM in HeLa cells suggests anticancer potential) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Design of Experiments (DoE) : Use factorial designs to optimize solvent polarity (e.g., DMF vs. acetonitrile), temperature (50–80°C), and catalyst loading (e.g., 10 mol% DMAP) .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h for sulfonylation at 100°C) while maintaining >85% yield .
  • Byproduct Mitigation : Add molecular sieves to absorb water during benzoylation, minimizing hydrolysis of the sulfonamide group .

Q. How can contradictions in biological activity data (e.g., variable IC₅₀ across studies) be resolved?

  • Orthogonal Assays : Validate receptor binding data with functional assays (e.g., cAMP accumulation for GPCR activity) .
  • Off-Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify non-selective interactions .
  • Metabolite Analysis : LC-MS/MS to detect degradation products (e.g., N-demethylated derivatives) that may alter activity .

Q. What computational strategies support structure-activity relationship (SAR) studies?

  • Molecular Docking : AutoDock Vina or Schrödinger Glide to predict binding poses at target receptors (e.g., docking into the D₃ receptor active site) .
  • Molecular Dynamics (MD) Simulations : GROMACS simulations (50 ns) to assess ligand-receptor stability and hydrogen bonding patterns .
  • Quantitative SAR (QSAR) : Build regression models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

Q. How to address discrepancies in analytical data (e.g., NMR vs. XRPD results)?

  • Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) with XRPD to resolve stereochemical ambiguities. For example, XRPD confirms the trans configuration of substituents .
  • Dynamic Light Scattering (DLS) : Detect aggregates in solution that may skew NMR data .
  • Synchrotron Crystallography : High-resolution X-ray data (≤1.0 Å) resolves electron density maps for ambiguous atoms .

Methodological Considerations Table

Research Aspect Key Techniques References
Synthesis OptimizationDoE, Microwave-Assisted Reactions
Structural CharacterizationHRMS, XRPD, 2D NMR
Biological EvaluationRadioligand Binding, MTT Assays
Computational ModelingMolecular Docking, QSAR

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.